An In-depth Technical Guide to 1-(2-Bromo-4-hydroxyphenyl)ethanone
An In-depth Technical Guide to 1-(2-Bromo-4-hydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2-Bromo-4-hydroxyphenyl)ethanone (CAS Number: 61791-99-9), a substituted hydroxyacetophenone. Due to the limited availability of specific data for this particular regioisomer, this document combines confirmed properties with general methodologies for synthesis, characterization, and safe handling, drawing upon established principles for related compounds. This guide is intended to serve as a foundational resource for researchers in organic synthesis and medicinal chemistry.
Chemical Identity and Properties
1-(2-Bromo-4-hydroxyphenyl)ethanone is an aromatic ketone characterized by a phenyl ring substituted with bromo, hydroxyl, and acetyl groups. The precise positioning of these functional groups is critical to its chemical identity and reactivity, distinguishing it from its more commonly cited isomers.
Table 1: Physicochemical Properties of 1-(2-Bromo-4-hydroxyphenyl)ethanone
| Property | Value | Source(s) |
| CAS Number | 61791-99-9 | [1][2] |
| Molecular Formula | C₈H₇BrO₂ | [1][3] |
| Molecular Weight | 215.04 g/mol | [1][3] |
| Appearance | Solid | [4] |
| Melting Point | 85-90 °C | [3] |
| Boiling Point | 344.1 °C at 760 mmHg | [3] |
| Density | 1.586 g/cm³ | [3] |
| Solubility | Slightly soluble in water (1.7 g/L at 25 °C) | [1] |
Synthesis
The primary reported method for the synthesis of 1-(2-Bromo-4-hydroxyphenyl)ethanone is the Fries rearrangement of 3-bromophenyl acetate. This reaction involves the intramolecular acyl migration from the phenolic ester to the aromatic ring, catalyzed by a Lewis acid. The reaction is selective for the ortho and para positions relative to the hydroxyl group.
General Fries Rearrangement Mechanism
The Fries rearrangement is a classic organic reaction used to synthesize hydroxyaryl ketones from phenolic esters. The mechanism involves the formation of an acylium ion intermediate, which then acts as an electrophile in an electrophilic aromatic substitution reaction on the activated phenol ring. Reaction conditions, such as temperature and solvent, can influence the regioselectivity, favoring either the ortho or para product.
Caption: General mechanism of the Fries Rearrangement.
Experimental Protocol: Synthesis via Fries Rearrangement
Materials:
-
3-bromophenyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous nitrobenzene (solvent)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a calcium chloride guard tube, and a dropping funnel, place anhydrous aluminum chloride (1.2 to 2.5 equivalents).
-
Solvent Addition: Add anhydrous nitrobenzene to the flask and cool the mixture in an ice-water bath.
-
Substrate Addition: Slowly add 3-bromophenyl acetate (1 equivalent) to the stirred suspension while maintaining the low temperature.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture. The optimal temperature and time must be determined empirically, but temperatures between 40-120°C are typical. Higher temperatures generally favor the formation of the ortho isomer.[5]
-
Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and then pour it slowly onto crushed ice containing concentrated HCl.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Washing: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude product will be a mixture of ortho and para isomers. These can be separated by column chromatography on silica gel.
Applications and Biological Relevance
Specific applications for 1-(2-Bromo-4-hydroxyphenyl)ethanone are not well-documented. However, hydroxyacetophenone derivatives are recognized as important intermediates in the synthesis of various pharmaceuticals and fine chemicals.[5]
-
Synthetic Intermediate: The presence of three reactive sites—the hydroxyl group, the bromine atom, and the ketone—makes this compound a potentially versatile building block for more complex molecules.
-
Potential Biological Activity: While this specific isomer has not been extensively studied, other hydroxyacetophenone derivatives have shown antibacterial and antifungal activities.[7] The combination of a phenol, a halogen, and a ketone moiety suggests that this compound could be explored for similar biological properties.
Compound Characterization Workflow
Proper characterization is essential to confirm the identity and purity of the synthesized 1-(2-Bromo-4-hydroxyphenyl)ethanone and to distinguish it from its regioisomers.
Caption: General workflow for purification and characterization.
NMR spectroscopy is particularly powerful for distinguishing between regioisomers like 1-(2-Bromo-4-hydroxyphenyl)ethanone and 1-(4-Bromo-2-hydroxyphenyl)ethanone by analyzing the splitting patterns and chemical shifts of the aromatic protons.[8]
Safety and Handling
As a brominated phenolic compound, 1-(2-Bromo-4-hydroxyphenyl)ethanone should be handled with appropriate caution.
Table 2: Hazard and Safety Information
| Category | Information |
| Pictograms | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
This data is based on closely related isomers and general chemical principles. A specific Safety Data Sheet (SDS) for CAS 61791-99-9 should be consulted when available.
General Handling Precautions:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[9]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile or neoprene).[9]
-
Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.
Conclusion
1-(2-Bromo-4-hydroxyphenyl)ethanone is a distinct chemical entity with potential as a synthetic intermediate. While specific research on its applications is limited, this guide provides a framework for its synthesis, characterization, and safe handling based on established chemical knowledge. Further investigation into this compound's reactivity and biological properties could reveal new opportunities in medicinal chemistry and materials science.
References
- 1. scribd.com [scribd.com]
- 2. Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY00590H [pubs.rsc.org]
- 3. news-medical.net [news-medical.net]
- 4. Fries Rearrangement [organic-chemistry.org]
- 5. scribd.com [scribd.com]
- 6. Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]

